![molecular formula C16H21N3OS B2572862 N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1061286-44-9](/img/structure/B2572862.png)
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide, commonly known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
Mecanismo De Acción
TPCA-1 selectively inhibits the NF-κB pathway by targeting the IKKβ kinase, which is involved in the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which is required for the activation of NF-κB. The inhibition of NF-κB pathway by TPCA-1 leads to the downregulation of various genes involved in inflammation, immune response, and cancer development.
Biochemical and Physiological Effects
The inhibition of NF-κB pathway by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types, including macrophages, dendritic cells, and cancer cells. TPCA-1 has also been shown to induce apoptosis in cancer cells, including breast, prostate, and pancreatic cancer cells. Moreover, TPCA-1 has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. TPCA-1 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, TPCA-1 has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experimental setups. Moreover, TPCA-1 has been found to have some off-target effects, which can affect the interpretation of the experimental results.
Direcciones Futuras
There are several future directions for the study of TPCA-1. One direction is to investigate the potential therapeutic applications of TPCA-1 in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. Another direction is to explore the combination of TPCA-1 with other drugs or therapies, which can enhance its efficacy and reduce its side effects. Moreover, the development of new analogs of TPCA-1 with improved pharmacokinetic properties and selectivity can also be a promising direction for future research. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of TPCA-1 can provide insights into the design of more selective inhibitors of the NF-κB pathway.
Métodos De Síntesis
The synthesis of TPCA-1 involves multiple steps, starting from commercially available starting materials. The first step involves the preparation of 2-aminothiophene-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the intermediate product, which is further reacted with ethyl chloroacetate to form TPCA-1. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. TPCA-1 has been found to inhibit the NF-κB pathway, which is involved in the regulation of various genes related to inflammation, immune response, and cancer development. The inhibition of NF-κB pathway by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), and to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c17-12-16(6-2-1-3-7-16)18-15(20)11-19-8-4-14-13(10-19)5-9-21-14/h5,9H,1-4,6-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIIXRJZHATET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

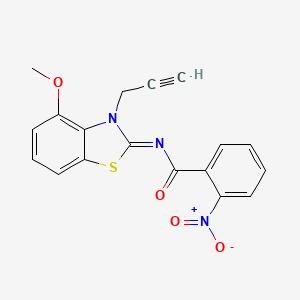
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
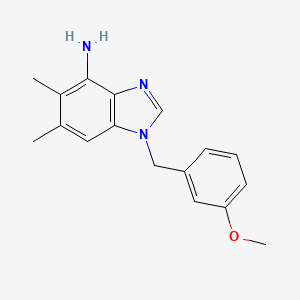
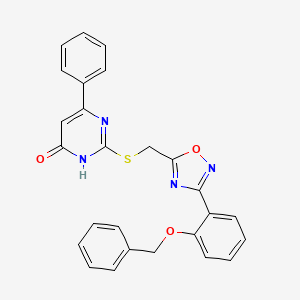
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
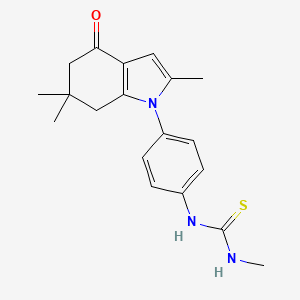
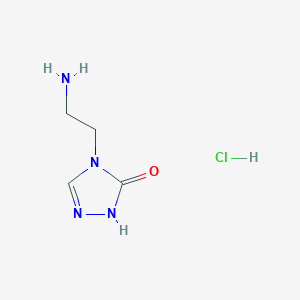
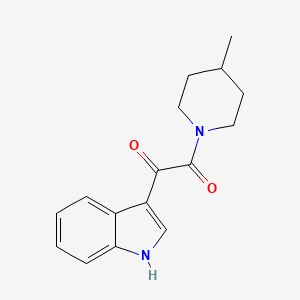
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
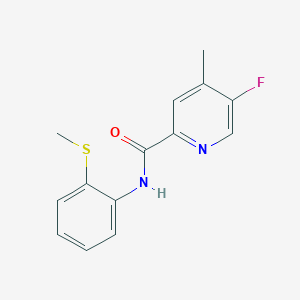
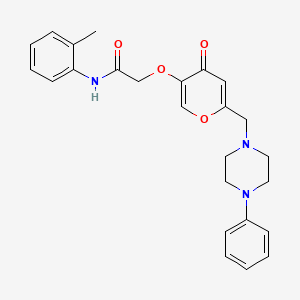
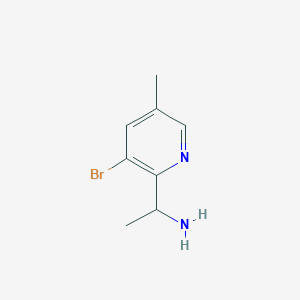
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)